molecular formula C13H16N2O6 B13830504 Z-Gly-Ser-OH

Z-Gly-Ser-OH

Cat. No.: B13830504
M. Wt: 296.28 g/mol
InChI Key: QJBVPDSNNNZVKZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Ser-OH, also known as N-benzyloxycarbonylglycyl-L-serine, is a dipeptide composed of glycine and serine residues. This compound is often used in peptide synthesis and serves as a building block for more complex peptides and proteins. Its structure includes a benzyloxycarbonyl (Z) protecting group, which is commonly used to protect the amino group of glycine during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gly-Ser-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:

    Attachment to Resin: The first amino acid (glycine) is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.

    Coupling: The next amino acid (serine) is activated and coupled to the first amino acid.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for activating the carboxyl group .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves repeated cycles of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Ser-OH can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to yield individual amino acids.

    Oxidation: Oxidizing the serine residue to form serine derivatives.

    Substitution: Replacing the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

    Hydrolysis: Glycine and serine.

    Oxidation: Serine derivatives.

    Substitution: Deprotected glycine-serine dipeptide.

Scientific Research Applications

Z-Gly-Ser-OH has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Gly-Ser-OH involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group, facilitated by activating agents. The benzyloxycarbonyl group protects the amino group during synthesis and is removed under acidic conditions to expose the reactive site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Ser-OH is unique due to the presence of both glycine and serine residues, which provide flexibility and hydrophilicity. The serine residue introduces a hydroxyl group, allowing for additional functionalization and interactions in peptide structures .

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19)/t10-/m0/s1

InChI Key

QJBVPDSNNNZVKZ-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O

Origin of Product

United States

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